1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through a series of reactions starting from commercially available precursors. For instance, the cyclobutyl ring can be fluorinated using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment to the Triazole Ring: The difluorocyclobutyl intermediate is then coupled with a triazole precursor. This can be achieved through a nucleophilic substitution reaction where the difluorocyclobutyl group is introduced to the triazole ring under controlled conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions where the difluorocyclobutyl group or the triazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl triazole oxides, while reduction could produce difluorocyclobutyl triazole amines.
Scientific Research Applications
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group and the triazole ring can interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine
- (3,3-Difluorocyclobutyl)methanol
- 1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both the difluorocyclobutyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10F2N4 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H10F2N4/c8-7(9)1-5(2-7)3-13-4-6(10)11-12-13/h4-5H,1-3,10H2 |
InChI Key |
USXLETHUEVEGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CN2C=C(N=N2)N |
Origin of Product |
United States |
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